N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenoxy group, and a furan carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable catalyst.
Attachment of the acetylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the furan derivative reacts with an acetylphenyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(3-acetylphenyl)-2-(4-chlorophenoxy)acetamide
- N-(4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClNO4 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-5-[(4-chlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H16ClNO4/c1-13(23)14-3-2-4-16(11-14)22-20(24)19-10-9-18(26-19)12-25-17-7-5-15(21)6-8-17/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
URKQTSPCRBUAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.